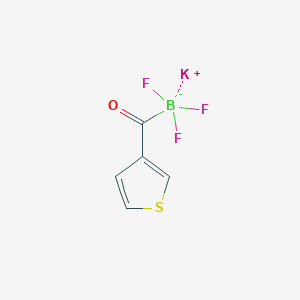

Potassium 3-thiophenoyltrifluoroborate

説明

Overview of Organoboron Chemistry in Cross-Coupling and Ligation Reactions

Organoboron chemistry involves the study of organoboron compounds, which are organic derivatives of borane. wikipedia.org These compounds are notable for their carbon-boron bond, which has low polarity. wikipedia.org A key feature of organoboranes is their role in a multitude of chemical transformations, most prominently in hydroboration and carboboration reactions. wikipedia.org

In the realm of synthetic chemistry, organoboron compounds are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prime example, where organoboron compounds react with organic halides or triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. researchgate.netillinois.edu This methodology is highly valued for its mild reaction conditions, tolerance of a wide array of functional groups, and stability in water. nih.govjyu.fi The reaction mechanism generally proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical part of the catalytic cycle. nih.gov

Organoboron compounds are not limited to carbon-carbon bond formation. Their unique reactivity has been harnessed in ligation reactions, which are crucial for constructing complex molecules like modified peptides and proteins. ethz.ch For instance, "chemical ligation" using boron clusters has been developed for the synthesis of nucleoside conjugates. nih.gov This highlights the versatility of organoboron compounds in creating diverse molecular architectures.

Table 1: Comparison of Common Organoboron Reagents in Cross-Coupling Reactions

| Organoboron Reagent | Key Characteristics | Common Applications |

|---|---|---|

| **Boronic Acids (RB(OH)₂) ** | Generally stable solids, commercially available, may undergo protodeboronation. | Suzuki-Miyaura cross-coupling reactions. researchgate.net |

| **Boronate Esters (RB(OR)₂) ** | More stable to protodeboronation than boronic acids, often used for purification. | Suzuki-Miyaura cross-coupling, can be synthesized from aryl halides. uwindsor.ca |

| Organotrifluoroborates (RBF₃K) | Crystalline, air- and moisture-stable solids, enhanced nucleophilicity. | Suzuki coupling reactions, offering advantages over boronic acids and esters. nih.gov |

Genesis and Evolution of Potassium Acyltrifluoroborates (KATs)

Potassium acyltrifluoroborates (KATs) are a class of stable acylboron compounds that have gained prominence for their unique and valuable reactivity. osti.gov They are generally free-flowing solids that are tolerant of air and water. chemrxiv.org The development of KATs addressed the limitations of earlier acylboron compounds, which were often unstable and difficult to handle.

The synthesis of KATs has evolved significantly, with several methods now available to access a wide range of these compounds. Early methods often involved multiple synthetic steps or were limited in their substrate scope. osti.gov More recent advancements have focused on developing more direct and efficient catalytic routes. For example, copper-catalyzed methods have been developed for the preparation of KATs from widely available carboxylic acids via mixed anhydrides. osti.govnih.gov Another approach involves the copper-catalyzed carbonylative borylation of unactivated alkyl halides, which allows for the one-step synthesis of aliphatic KATs. researchgate.net

The palladium-catalyzed cross-coupling of boronic acids with a thioimidate KAT transfer reagent has also been reported as an effective method for synthesizing KATs. researchgate.netnih.gov This formal insertion of a carbonyl group into organoboronic acids is applicable to a variety of boronic acids and their derivatives. researchgate.net Furthermore, a one-step synthesis of aliphatic KATs from organocuprates has been developed, which is notable for being the first successful synthesis of tertiary acylboronates. organic-chemistry.org These diverse synthetic strategies have made KATs more accessible for a broad range of applications. chemrxiv.org

Table 2: Selected Synthetic Routes to Potassium Acyltrifluoroborates (KATs)

| Starting Material | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Carboxylic Acids | Isobutyl chloroformate, Cu catalyst, B₂(pin)₂, KHF₂ | Formation of a mixed anhydride (B1165640) followed by copper-catalyzed borylation. | osti.govnih.gov |

| Alkyl Halides | CO, Diboron reagent, Cu catalyst, KHF₂ | Copper-catalyzed carbonylative borylation of unactivated alkyl halides. | researchgate.net |

| Boronic Acids | Thioimidate KAT transfer reagent, Pd(II) catalyst, Cu(II) additive | Palladium-catalyzed cross-coupling for the formal insertion of CO. | researchgate.netnih.gov |

| Organolithium/Grignard Reagents | Cu(I) salt, KAT transfer reagent | Transmetalation to an organocuprate followed by coupling. | organic-chemistry.org |

Strategic Importance of Potassium 3-Thiophenoyltrifluoroborate as a Bench-Stable Acyl Source

This compound is a specific member of the KAT family that serves as a stable and reliable source of the 3-thiophenoyl group in organic synthesis. The stability of KATs, in general, makes them advantageous over other acylating agents that may be sensitive to air and moisture. chemrxiv.org This bench-stable nature simplifies handling and storage, making them more practical for routine use in a laboratory setting.

The strategic importance of this compound lies in its ability to participate in chemoselective reactions. KATs are known to undergo rapid amide-forming ligation with hydroxylamines under aqueous conditions. osti.govdatapdf.com This type of reaction is highly specific and can be performed in the presence of other functional groups, a property known as orthogonality. datapdf.com

While specific studies detailing the full range of synthetic applications for this compound are part of ongoing research, its utility can be inferred from the established reactivity of KATs and organotrifluoroborates in general. Organotrifluoroborates have proven to be excellent substitutes for boronic acids and esters in Suzuki coupling reactions, often providing superior results. nih.gov The presence of the thiophene (B33073) moiety in this compound introduces a heteroaromatic group that is a common structural motif in pharmaceuticals and materials science. The ability to introduce this group efficiently and selectively using a stable reagent like this compound is of significant value to synthetic chemists.

特性

分子式 |

C5H3BF3KOS |

|---|---|

分子量 |

218.05 g/mol |

IUPAC名 |

potassium;trifluoro(thiophene-3-carbonyl)boranuide |

InChI |

InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-1-2-11-3-4;/h1-3H;/q-1;+1 |

InChIキー |

AYHFLEBMVIPIDI-UHFFFAOYSA-N |

正規SMILES |

[B-](C(=O)C1=CSC=C1)(F)(F)F.[K+] |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of Potassium 3 Thiophenoyltrifluoroborate

Amide Bond Formation via Amide-Forming Ligation

The formation of amide bonds using potassium acyltrifluoroborates is a significant area of research, providing chemoselective and rapid ligation methodologies. acs.orgethz.ch These reactions can proceed under mild, aqueous conditions, making them suitable for complex molecules and biological applications. chemrxiv.orgresearchgate.net

Chemoselective Reactivity with Amines and Hydroxylamines

Potassium acyltrifluoroborates demonstrate distinct and highly chemoselective reactivity with amines and hydroxylamines. The reaction with primary amines, activated by simple chlorinating agents like N-chlorosuccinimide (NCS), proceeds rapidly under acidic aqueous conditions to form amides. organic-chemistry.org This method is notably tolerant of various functional groups, including alcohols, carboxylic acids, and even secondary amines within the substrate. organic-chemistry.org

In the absence of an oxidant, the condensation of KATs with secondary amines leads to the formation of stable, zwitterionic intermediates known as trifluoroborate-iminiums (TIMs). chemrxiv.orgresearchgate.net These TIMs can be subsequently oxidized to generate tertiary amides, a transformation that is difficult to achieve via direct ligation. researchgate.net

The reaction with hydroxylamines provides another powerful route to amide bond formation. researchgate.net Specifically, O-carbamoylhydroxylamines react with KATs with high second-order rate constants, even in the presence of unprotected functional groups. acs.org This "KAT ligation" is chemoselective and efficient, enabling the conjugation of complex biomolecules. chemrxiv.orgacs.org

Reaction Kinetics and Environmental Considerations (e.g., Aqueous Conditions)

A significant advantage of amide formation using potassium acyltrifluoroborates is the ability to perform these reactions under environmentally benign aqueous conditions. researchgate.netorganic-chemistry.org This contrasts sharply with many traditional amide coupling methods that necessitate the use of hazardous organic solvents and dangerous coupling reagents. organic-chemistry.org

The kinetics of these ligations are noteworthy for their speed. The reaction between KATs and primary amines activated by chlorinating agents is fast, with second-order rate constants around 10 M⁻¹s⁻¹. organic-chemistry.org Similarly, the ligation with O-carbamoylhydroxylamines can achieve rates of approximately 20 M⁻¹s⁻¹ under acidic aqueous conditions. acs.orgacs.org

Mechanistic studies have revealed that the rate of ligation with hydroxylamines is pH-dependent, with lower pH generally leading to faster reactions. acs.orgnih.gov This is attributed to the role of a proton in accelerating the process. chemrxiv.org This understanding has led to the design of new KATs, such as 8-quinolyl acyltrifluoroborates, which are protonated even at neutral pH and thus exhibit enhanced reaction rates at physiological pH (7.4). acs.orgnih.govchemrxiv.org

Mechanistic Elucidation of Acyl Transfer Processes

The mechanism of acyl transfer from potassium acyltrifluoroborates has been a subject of detailed investigation, revealing key intermediates and the crucial role of the boron center.

In reactions with amines, the key intermediate is the trifluoroborate iminium (TIM). researchgate.netresearchgate.net This zwitterionic species is formed through the condensation of the KAT with the amine. For amide formation, the TIM undergoes subsequent oxidation. researchgate.net

For reactions with hydroxylamines, mechanistic investigations involving kinetic studies, X-ray crystallography, and DFT calculations point to the formation of a key tetrahedral intermediate. acs.orgnih.govchemrxiv.org The reaction is accelerated by a proton, which assists in the formation of this intermediate and activates the leaving group on the hydroxylamine (B1172632). This activation facilitates a concerted 1,2-BF₃ shift that ultimately yields the amide product. acs.orgnih.gov

The tetracoordinate trifluoroborate center is fundamental to the unique reactivity of KATs. nih.govupenn.edu It functions to stabilize the acyl group, rendering the compounds as air- and moisture-stable solids. nih.govnih.gov However, upon reaction, the boron center plays an active role in facilitating the acyl transfer. In the ligation with hydroxylamines, the Lewis acidity of the boron atom is believed to assist in the departure of the leaving group via a concerted 1,2-shift of the BF₃ group from the carbon to the oxygen of the hydroxylamine within the tetrahedral intermediate. acs.orgnih.gov This intramolecular rearrangement is a key step that drives the formation of the stable amide bond. The inherent properties of the trifluoroborate moiety thus provide both stability for the starting material and a low-energy pathway for the desired transformation. nih.gov

Cross-Coupling Reactions of the Thiophenoyl System

Potassium organotrifluoroborates are highly effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govupenn.edu Their stability, ease of handling, and resistance to protodeboronation make them advantageous alternatives to boronic acids and esters. upenn.edunih.gov While the broader class of potassium aryltrifluoroborates has been studied extensively, the principles are directly applicable to the 3-thiophenoyltrifluoroborate system. acs.org

These reactions enable the formation of carbon-carbon bonds by coupling the organotrifluoroborate with various electrophiles, most commonly aryl and heteroaryl halides or triflates. organic-chemistry.orgnih.gov Research has shown that a thiophene-based KAT can react smoothly with various aryl boronic acids in a Suzuki-Miyaura coupling to furnish biaryl KATs in high yields, demonstrating the viability of the thiophene (B33073) ring system in these transformations. chemrxiv.org

The general conditions for these couplings typically involve a palladium catalyst, a suitable ligand, a base, and a solvent system.

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, XPhos Pd G3 chemrxiv.orgacs.orgorganic-chemistry.org |

| Ligand | PPh₃, SPhos, XPhos, (S)-Binap organic-chemistry.orgnih.govorganic-chemistry.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ organic-chemistry.orgnih.gov |

| Solvent | THF/H₂O, Toluene/H₂O, DME/H₂O chemrxiv.orgorganic-chemistry.orgnih.gov |

The reaction is tolerant of a wide array of functional groups on both coupling partners, including esters, ketones, nitriles, and protected amines. organic-chemistry.orgnih.gov The coupling of potassium aryltrifluoroborates with aryl chlorides, which are often less reactive than bromides or iodides, can be achieved efficiently using appropriate palladium catalysts and ligands. organic-chemistry.orgacs.orgacs.org The versatility of these conditions allows for the synthesis of complex molecular architectures containing the thiophene moiety.

Palladium-Catalyzed Suzuki-Miyaura-Type Couplings

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. Potassium 3-thiophenoyltrifluoroborate serves as an effective nucleophilic partner in these palladium-catalyzed couplings, reacting with a variety of electrophiles. The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to protodeboronation, a common side reaction with heteroarylboronic acids, especially those of electron-rich systems like furan. sigmaaldrich.comnih.gov

The palladium-catalyzed coupling of potassium heteroaryltrifluoroborates, including thiophene derivatives, has been demonstrated with a broad range of electrophilic partners. The reaction accommodates aryl, heteroaryl, and alkenyl halides (bromides and chlorides) as well as triflates. nih.govorganic-chemistry.orgscispace.com

The scope with respect to the electrophile is extensive. Couplings proceed efficiently with aryl bromides bearing either electron-withdrawing groups (e.g., nitrile, acetyl) or electron-donating groups (e.g., methoxy). nih.gov While aryl bromides are common substrates, more challenging electrophiles like aryl chlorides can also be successfully employed, often requiring more specialized catalytic systems. nih.govnih.gov For instance, the use of highly active phosphine (B1218219) ligands has enabled the coupling of potassium aryltrifluoroborates with a variety of aryl and heteroaryl chlorides in good to excellent yields. nih.gov

The reaction is not limited to aromatic electrophiles. Alkenyl bromides also couple efficiently and, notably, with a high degree of stereospecificity, meaning the geometry of the double bond in the starting material is retained in the product. organic-chemistry.org This allows for the synthesis of stereodefined vinylthiophenes.

Limitations can arise with particularly challenging substrates. For example, extremely electron-rich or sterically hindered aryl halides may lead to lower conversions and require further optimization of the catalytic system. nih.gov Similarly, while couplings with aryl chlorides are possible, they are generally more difficult than with the corresponding bromides and may not be successful with all substrates under a single set of conditions. nih.gov

Table 1: Representative Scope of Suzuki-Miyaura Coupling with Heteroaryltrifluoroborates and Various Electrophiles The following data represents typical results for heteroaryltrifluoroborates, which are applicable to this compound.

| Heteroaryltrifluoroborate Partner | Electrophile | Catalyst System | Product | Yield (%) | Source |

| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂, RuPhos, Na₂CO₃ | 4-(Furan-2-yl)benzonitrile | 98 | nih.gov |

| Potassium Furan-2-yltrifluoroborate | 1-Bromo-4-methoxybenzene | Pd(OAc)₂, RuPhos, Na₂CO₃ | 2-(4-Methoxyphenyl)furan | 97 | nih.gov |

| Potassium Pyridin-3-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂, S-Phos, K₃PO₄ | 3-(p-Tolyl)pyridine | 91 | nih.gov |

| Potassium Phenyltrifluoroborate | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄, Cs₂CO₃ | (E)-Stilbene | 95 | organic-chemistry.org |

| Potassium Alkenyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf), t-BuNH₂ | 2-Vinylpyridine | 81 | organic-chemistry.org |

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. An extensive screening process is often necessary to identify the most effective conditions for a particular class of substrates. nih.gov

Catalyst and Ligand: While some couplings with activated bromides can proceed under "ligandless" conditions (where the palladium source itself is sufficient), the use of supporting ligands is crucial for achieving high efficiency and broad applicability, especially with less reactive electrophiles like aryl chlorides. researchgate.net Modern catalytic systems often employ palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precursors in combination with electron-rich, sterically hindered phosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or S-Phos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). nih.govnih.gov These bulky ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle. nih.gov For example, a combination of Pd(OAc)₂ and RuPhos was found to be highly effective for coupling a wide range of heteroaryltrifluoroborates. nih.gov

Base and Solvent: The choice of base is critical. Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃) are commonly used. nih.govnih.gov Cesium carbonate is often found to be superior, particularly in challenging couplings. nih.govnih.gov The solvent system also plays a significant role. Mixtures of an organic solvent and water, such as THF/H₂O or toluene/H₂O, are frequently employed to facilitate the interaction of the organic-soluble electrophile and the water-soluble trifluoroborate salt. organic-chemistry.orgnih.gov In some optimized systems, alcohols like ethanol (B145695) or isopropanol (B130326) are used. nih.govorganic-chemistry.org

Table 2: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling The following data illustrates the effect of different catalytic components on the coupling of potassium vinyltrifluoroborate with 4-bromoanisole, a process with principles applicable to heteroaryltrifluoroborates.

| Catalyst (2 mol%) | Ligand (6 mol%) | Base (3 equiv) | Solvent | Yield (%) | Source |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | 72 | nih.gov |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/H₂O (9:1) | 65 | nih.gov |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | THF/H₂O (9:1) | <5 | nih.gov |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O (9:1) | 63 | nih.gov |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane/H₂O | <5 | nih.gov |

| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DME/H₂O | <5 | nih.gov |

For couplings involving this compound, regioselectivity is determined by the starting material, with the C-C bond forming at the 3-position of the thiophene ring where the trifluoroborate group is attached.

A more pertinent consideration is the stereochemical outcome when using stereodefined alkenyl halides as electrophiles. Research has shown that the Suzuki-Miyaura coupling of potassium organotrifluoroborates with such partners is highly stereospecific. organic-chemistry.org For example, the reaction of an (E)-alkenyl bromide results exclusively in the (E)-alkene product, and a (Z)-alkenyl bromide yields the (Z)-product. This indicates that the catalytic cycle proceeds with retention of the double bond configuration, a crucial feature for the synthesis of complex molecules with defined geometries. organic-chemistry.org

Alternative Transition Metal Catalysis (e.g., Copper-Mediated Reactions)

While palladium catalysis is the most common method for activating potassium organotrifluoroborates, other transition metals can also be employed. Copper-catalyzed cross-coupling reactions have been developed as a viable alternative. researchgate.net For instance, the cross-coupling of diaryl ditellurides with potassium aryltrifluoroborate salts can be achieved using a catalytic amount of copper(II) acetate (Cu(OAc)₂) in the presence of a bipyridine ligand. researchgate.net

Furthermore, copper-mediated oxidative trifluoromethylthiolation of potassium aryl- and heteroaryltrifluoroborates has been reported, demonstrating a different mode of reactivity where the boron moiety is replaced by a SCF₃ group. researchgate.net These alternative metal systems expand the synthetic utility of organotrifluoroborates beyond traditional C-C bond formation, although the development in this area is less extensive than for palladium catalysis.

Detailed Mechanistic Studies of Transmetalation and Reductive Elimination

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. nih.gov For potassium organotrifluoroborates, the transmetalation step—the transfer of the organic group from boron to palladium—is of particular mechanistic interest.

Two primary pathways are generally considered for transmetalation. acs.org

The Boronate Pathway: The base (e.g., hydroxide (B78521) or carbonate) reacts with the organotrifluoroborate, leading to the formation of a more nucleophilic boronate species. This boronate then attacks the palladium-halide complex (LₙPd(Ar)X) to transfer the organic group.

The Oxo-Palladium Pathway: The base first reacts with the palladium-halide complex to form a palladium-hydroxo complex (LₙPd(Ar)OH). This complex then reacts with the neutral organoboron species.

Computational (DFT) studies and kinetic experiments have been performed to distinguish between these pathways. acs.orgresearchgate.net Evidence suggests that for boronic acids, the reaction between an isolated palladium hydroxide complex and the neutral boronic acid is extremely rapid. acs.org This supports the viability of the oxo-palladium pathway. The specific dominant pathway can, however, depend on the precise reaction conditions, ligands, and substrates. The transmetalation is often considered the rate-limiting step of the catalytic cycle. researchgate.net

Following transmetalation, the resulting diorganopalladium(II) complex (LₙPd(Ar)(Ar')) undergoes reductive elimination. This final step forms the new C-C bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. illinois.edu This step typically requires the dissociation of a ligand to create a vacant coordination site on the palladium center. illinois.edu

Exploration of Other Reactivity Pathways

The utility of this compound is not confined to cross-coupling reactions. The robust nature of the C-B bond in organotrifluoroborates allows them to be carried through various synthetic steps before the boron moiety is ultimately transformed. upenn.edu This stability opens up alternative reactivity pathways.

Researchers have developed mild, metal-free methods for the transformation of the trifluoroborate group into other functionalities. These reactions include:

Hydrolysis: Conversion to the corresponding boronic acid. upenn.edu

Oxidation: Replacement of the boron group with a hydroxyl group. upenn.edu

Chlorination and Nitrosation: Introduction of chloro or nitroso groups in place of the boron moiety. upenn.edu

Additionally, potassium organotrifluoroborates can be converted into metal monoorganoborohydrides (MRBH₃) in a single step using alkali metal aluminum hydrides. nih.gov This transformation provides access to a different class of reagents with unique reactivity. These varied pathways underscore the versatility of organotrifluoroborates as stable, multifunctional intermediates in organic synthesis. upenn.edu

Electrophilic Activation of the Thiophene Ring

The directing effect of the 3-acyl group is a critical factor in determining the regioselectivity of electrophilic substitution reactions. In general, for 3-substituted thiophenes bearing an electron-withdrawing group, electrophilic attack is directed to the C5 position. This is because the deactivating effect is most pronounced at the C2 and C4 positions, which are ortho and para to the substituent, respectively. The C5 position, being meta to the deactivating group, is the least deactivated and therefore the most favorable site for electrophilic substitution.

While specific studies on the electrophilic substitution of this compound are not extensively documented in the reviewed literature, the expected outcomes can be inferred from established principles of thiophene chemistry. The table below summarizes the anticipated major products for various electrophilic substitution reactions based on the directing effect of the 3-acyl group.

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | Potassium 5-nitro-3-thiophenoyltrifluoroborate |

| Halogenation | Br⁺, Cl⁺ | Potassium 5-bromo-3-thiophenoyltrifluoroborate, Potassium 5-chloro-3-thiophenoyltrifluoroborate |

| Friedel-Crafts Acylation | RCO⁺ | Potassium 5-acyl-3-thiophenoyltrifluoroborate |

| Sulfonation | SO₃ | Potassium 5-sulfo-3-thiophenoyltrifluoroborate |

Radical-Based Transformations

Potassium organotrifluoroborates have emerged as versatile precursors for the generation of carbon-centered radicals under mild photoredox catalytic conditions. nih.govnih.gov These bench-stable salts can undergo single-electron oxidation by an excited photocatalyst to generate the corresponding radical species, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of this compound, visible-light photoredox catalysis can be employed to generate a 3-thiophenoyl radical. The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited photocatalyst is a potent oxidant and can accept an electron from the this compound, leading to the formation of the 3-thiophenoyl radical and the reduced form of the photocatalyst (PC•⁻).

This generated radical can then undergo various transformations, most notably radical-radical coupling reactions. For instance, in the presence of another radical species, a new bond can be formed. A notable example is the coupling with acyl azoliums, which are precursors to persistent acyl radicals. nih.govnih.gov

A plausible reaction pathway for the radical-radical coupling of this compound with an acyl azolium is outlined below:

Photocatalyst Excitation: PC + hν → PC*

Oxidative Generation of Thiophenoyl Radical: this compound + PC* → 3-Thiophenoyl Radical + PC•⁻ + K⁺ + BF₃

Generation of Acyl Radical: Acyl Azolium + PC•⁻ → Acyl Radical + Azole

Radical-Radical Coupling: 3-Thiophenoyl Radical + Acyl Radical → 3-Acylthiophenone

This methodology provides a metal-free approach to the synthesis of various ketones. nih.gov The table below summarizes a representative example of a radical-based transformation involving a potassium organotrifluoroborate under photoredox conditions. While this example does not specifically use this compound, it illustrates the general principle and conditions that could be applied.

| Reactant 1 | Reactant 2 | Photocatalyst | Solvent | Product | Yield (%) | Reference |

| Benzyl Potassium Trifluoroborate | Acyl Azolium Triflate | 4CzIPN | Dichloromethane | Substituted Ketone | 70-95 | nih.govnih.gov |

This approach highlights the potential of this compound as a valuable building block in radical chemistry, enabling the synthesis of complex molecules under mild and controlled conditions.

Advanced Spectroscopic and Computational Studies

High-Resolution Spectroscopic Characterization for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of Potassium 3-thienyltrifluoroborate, detailing the connectivity of atoms and the nature of the chemical bonds.

Multi-nuclear NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates. nih.gov By probing the ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei, a complete picture of the molecule's covalent framework and the electronic environment of each atom can be assembled. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.gov

The ¹H NMR spectrum reveals signals corresponding to the protons on the thiophene (B33073) ring. The ¹³C NMR spectrum shows resonances for each unique carbon atom, though the signal for the carbon atom directly bonded to boron can be broad due to quadrupolar relaxation of the boron nucleus. researchgate.net

¹⁹F and ¹¹B NMR are particularly informative for the trifluoroborate moiety. The ¹⁹F NMR spectrum of potassium organotrifluoroborates typically displays a quartet, indicating the coupling between the fluorine and ¹¹B nuclei. researchgate.net Conversely, the ¹¹B NMR spectrum often shows a 1:3:3:1 quartet due to coupling with the three equivalent fluorine atoms, confirming the integrity of the BF₃⁻ group. nih.govresearchgate.net

A comprehensive study of 28 different potassium organotrifluoroborates provided detailed spectral data for Potassium 3-thienyltrifluoroborate. nih.gov

Table 1: NMR Spectroscopic Data for Potassium 3-thienyltrifluoroborate in DMSO-d₆ Data sourced from a comprehensive study on potassium organotrifluoroborates. nih.gov

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Remarks |

| ¹H | 7.58 | dd, J = 2.7, 1.2 Hz (H2) |

| 7.42 | dd, J = 4.8, 2.7 Hz (H5) | |

| 7.04 | dd, J = 4.8, 1.2 Hz (H4) | |

| ¹³C | 143.0 (br) | C3 (Boron-bearing carbon) |

| 129.2 | C2 | |

| 126.9 | C5 | |

| 122.0 | C4 | |

| ¹¹B | 3.4 | q, J = 67.5 Hz |

| ¹⁹F | -136.6 | q, J = 67.5 Hz |

Abbreviations: dd = doublet of doublets, q = quartet, br = broad, J = coupling constant in Hz.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. researchgate.net These methods are complementary and essential for identifying the functional groups within a molecule. For Potassium 3-thienyltrifluoroborate, these techniques can confirm the presence of the thiophene ring and the trifluoroborate group.

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations that induce a change in the dipole moment. materialsproject.org Raman spectroscopy involves inelastic scattering of monochromatic light, and it is sensitive to vibrations that cause a change in the polarizability of the molecule. wgtn.ac.nz

Table 2: Expected Vibrational Frequencies for Potassium 3-thienyltrifluoroborate

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Thiophene Ring | C-H stretching | 3100 - 3000 | FTIR/Raman |

| Thiophene Ring | C=C stretching | 1550 - 1400 | FTIR/Raman |

| Thiophene Ring | C-S stretching | 750 - 600 | FTIR/Raman |

| Trifluoroborate | B-F stretching (asymmetric) | ~1100 - 950 | FTIR (Strong) |

| Trifluoroborate | B-F stretching (symmetric) | ~800 - 700 | Raman (Strong) |

| Carbon-Boron Bond | C-B stretching | ~1200 - 1100 | FTIR/Raman |

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Although a specific crystal structure for Potassium 3-thienyltrifluoroborate is not published, analysis of closely related potassium aryltrifluoroborates, such as potassium tri-fluorido-(4-methoxy-phenyl)borate, offers significant insight into its likely solid-state architecture. nih.gov

In these structures, the boron atom typically adopts a distorted tetrahedral geometry, bonded to one carbon atom of the aryl ring and three fluorine atoms. nih.gov The potassium cation is not associated with a single anion but is coordinated by multiple fluorine atoms from neighboring trifluoroborate anions. Studies on analogous compounds show the potassium cation can be surrounded by up to eight fluorine atoms (KF₈ coordination), forming complex polyhedra. nih.gov These polyhedra often share faces and edges, creating layered structures in the crystal lattice. nih.gov Similar features, including a distorted tetrahedral boron center and a layered arrangement mediated by K-F ionic interactions, are anticipated for Potassium 3-thienyltrifluoroborate.

Theoretical and Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into electronic structure, stability, and potential reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For Potassium 3-thienyltrifluoroborate, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties. Studies on analogous compounds like potassium 1-fluorobenzoyltrifluoroborate have successfully used DFT methods (e.g., B3LYP/6-311++G**) to correlate theoretical calculations with experimental spectroscopic data. conicet.gov.ar

DFT can be used to:

Optimize Molecular Geometry: Calculate the lowest energy structure, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data.

Predict Vibrational Spectra: Calculate harmonic frequencies that aid in the assignment of bands in experimental FTIR and Raman spectra.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the compound's reactivity in processes like the Suzuki-Miyaura coupling.

Map Molecular Electrostatic Potential (MEP): MEP surfaces reveal the charge distribution and identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule, predicting how it will interact with other reagents.

Molecular Dynamics (MD) simulations model the physical motion of atoms and molecules over time by solving Newton's laws of motion. youtube.com This technique allows for the study of the dynamic behavior of molecules in various environments and the exploration of complex processes that are difficult to observe experimentally.

For Potassium 3-thienyltrifluoroborate, MD simulations could be employed to:

Study Solvation: Simulate the behavior of the salt in different solvents to understand the interactions between the potassium cation, the trifluoroborate anion, and solvent molecules. This is relevant for understanding its solubility and behavior in reaction media.

Investigate Intermolecular Interactions: Model the aggregation behavior of the salt in solution or its interactions in the solid state, complementing findings from X-ray crystallography.

Simulate Reaction Mechanisms: While computationally intensive, MD can be used to model the approach and interaction of the organotrifluoroborate with a palladium catalyst during a cross-coupling reaction. This can provide insights into the transmetalation step, which is a critical part of the catalytic cycle.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Acyltrifluoroborates

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on Potassium 3-thiophenoyltrifluoroborate are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential structure-activity landscape of related acyltrifluoroborates. Such studies are crucial for optimizing lead compounds in drug discovery by predicting the activity of newly designed molecules.

A typical QSAR study involves the generation of a dataset of structurally related compounds with their corresponding biological activities. For acyltrifluoroborates, this would involve synthesizing a library of analogs with variations in the acyl moiety and then evaluating their activity in a relevant biological assay. The structural features of these molecules are then quantified using molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others.

Key Molecular Descriptors for Acyltrifluoroborate QSAR:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for receptor-ligand interactions. For acyltrifluoroborates, descriptors such as the partial charge on the boron atom, the carbonyl carbon, and the heteroatom of the thiophene ring (in the case of the title compound) would be of significant interest. The Hammett constant (σ) of substituents on the aromatic or heteroaromatic ring can also provide insights into the electronic effects on activity.

Steric Descriptors: These parameters quantify the size and shape of the molecule, which influence its fit into a biological target's binding site. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters, STERIMOL parameters) for different substituents on the acyl group would be important.

Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a critical role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a QSAR model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of novel acyltrifluoroborate derivatives, thereby guiding the synthesis of more potent and selective compounds.

The synthesis of a diverse range of potassium acyltrifluoroborates (KATs) has been reported, providing a foundation for potential QSAR studies. For instance, methods for the late-stage diversification of arenes bearing pre-functionalized KATs have been developed, allowing for the synthesis of various biaryl and heterocyclic KATs. chemrxiv.org Additionally, a copper-catalyzed borylation of mixed anhydrides enables the preparation of aliphatic, aromatic, and amino acid-derived KATs. osti.govnih.gov

A hypothetical QSAR study on a series of acyltrifluoroborates could explore how modifications to the acyl group impact a specific biological activity, for example, enzyme inhibition. The following table illustrates a potential dataset of related acyltrifluoroborates that could be subjected to a QSAR analysis. The biological activity in such a study would need to be experimentally determined.

| Compound Name | Structure of Acyl Group | Potential for Electronic Variation | Potential for Steric Variation | Potential for Hydrophobic Variation |

|---|---|---|---|---|

| This compound | 3-Thienyl | Yes (heteroatom) | Moderate | Moderate |

| Potassium benzoyltrifluoroborate | Phenyl | Yes (substituents on ring) | Moderate | Moderate |

| Potassium (4-cyanobenzoyl)trifluoroborate | 4-Cyanophenyl | Yes (strong electron-withdrawing group) | Moderate | Low |

| Potassium (4-methoxybenzoyl)trifluoroborate | 4-Methoxyphenyl | Yes (electron-donating group) | Moderate | Moderate |

| Potassium pivaloyltrifluoroborate | tert-Butyl | No | High | High |

| Potassium (quinoline-6-carbonyl)trifluoroborate | 6-Quinolyl | Yes (heteroaromatic system) | High | High |

| Potassium (pyrene-1-carbonyl)trifluoroborate | 1-Pyrenyl | Yes (polycyclic aromatic system) | Very High | Very High |

In a hypothetical QSAR model for these compounds, one might find that electron-withdrawing groups on an aromatic ring increase biological activity, suggesting a key electronic interaction with the target. Conversely, bulky substituents might decrease activity, indicating steric hindrance at the binding site. Such insights are invaluable for the rational design of new, more effective acyltrifluoroborate-based therapeutic agents.

Applications in Complex Organic Synthesis and Materials Science

Strategic Utility in Natural Product Synthesis

The synthesis of natural products often requires the use of highly selective and functional group-tolerant reactions. Potassium 3-thiophenoyltrifluoroborate has emerged as a reagent with significant potential in this area, primarily due to its participation in chemoselective amide bond formations.

Potassium acyltrifluoroborates, including the 3-thiophenoyl variant, are bench-stable, air- and moisture-tolerant solids that can react rapidly with hydroxylamines in aqueous conditions. sigmaaldrich.com This reaction proceeds without the need for traditional coupling reagents or protecting group strategies, which is a significant advantage in the context of complex molecule synthesis where functional group compatibility is paramount. sigmaaldrich.com The reaction between a potassium acyltrifluoroborate and a hydroxylamine (B1172632) results in the formation of a stable amide bond.

While specific total syntheses of natural products employing this compound are not extensively documented in publicly available literature, its strategic utility can be inferred from its known reactivity. The thiophene (B33073) ring is a key structural motif in various biologically active natural products. The ability to introduce a thiophenoyl group via a mild and selective ligation with a hydroxylamine-bearing intermediate presents a powerful synthetic strategy. This approach could be particularly valuable in late-stage functionalization, where harsh reaction conditions could compromise the integrity of a complex, stereochemically rich molecule.

Table 1: Features of Potassium Acyltrifluoroborate (KAT) Amide Formation

| Feature | Description | Reference |

| Reagents | Potassium acyltrifluoroborate, Hydroxylamine | sigmaaldrich.com |

| Conditions | Aqueous media, room temperature | sigmaaldrich.com |

| Selectivity | High chemoselectivity for hydroxylamines | sigmaaldrich.com |

| Advantages | No coupling reagents required, no protecting groups needed, stable reagents | sigmaaldrich.com |

| Product | Amide | sigmaaldrich.com |

Construction of Advanced Organic Materials

The unique electronic properties of the thiophene ring make it a valuable component in the design of advanced organic materials. This compound serves as a potential building block for the synthesis of such materials, including π-conjugated systems and functional polymers.

Precursors for π-Conjugated Systems

Thiophene-containing π-conjugated systems, such as oligothiophenes and polythiophenes, are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The construction of these materials often relies on cross-coupling reactions to form carbon-carbon bonds between aromatic units.

While the direct use of this compound in polymerization reactions is not widely reported, its structural motif is highly relevant. The thiophene unit can be incorporated into larger conjugated systems. The acyltrifluoroborate functionality, through its amide-forming capabilities, allows for the attachment of the thiophene core to other molecular fragments that can then be subjected to polymerization or further functionalization to build up the desired π-conjugated architecture.

Building Blocks for Functional Polymers

Functional polymers with tailored properties are in high demand for a wide range of applications. The incorporation of specific functional groups can impart desired characteristics such as thermal stability, conductivity, or biological activity. The thiophene ring itself can enhance the properties of a polymer backbone.

This compound can be envisioned as a monomer or a functionalizing agent in the synthesis of novel polymers. The amide ligation reaction provides a mechanism to append the thiophene moiety onto a polymer backbone containing hydroxylamine functionalities. This would allow for the creation of polymers decorated with thiophene units, potentially leading to materials with interesting electronic or metal-coordinating properties.

Design and Synthesis of Thiophene-Containing Scaffolds for Chemical Biology Research

Thiophene derivatives are recognized as important scaffolds in medicinal chemistry and chemical biology due to their diverse pharmacological properties. sigmaaldrich.com The design and synthesis of novel thiophene-containing molecules for probing biological systems is an active area of research.

This compound is a key reagent in this context due to its facile and selective reaction with hydroxylamines to form amides. sigmaaldrich.com This ligation chemistry is particularly well-suited for applications in chemical biology, where reactions often need to be performed under biocompatible, aqueous conditions. This allows for the conjugation of the thiophene moiety to biomolecules or probes that contain a hydroxylamine handle.

The resulting thiophene-carboxamide scaffold can serve as a core structure for the development of libraries of compounds for screening against biological targets. The aromatic and relatively planar nature of the thiophene ring can facilitate binding to receptor sites, while the amide linkage provides a stable connection point for further diversification.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₃BF₃KOS | sigmaaldrich.com |

| Molecular Weight | 218.05 g/mol | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| InChI Key | NNHRZMUXZURKKK-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | O=C(B(F)(F)F)C1=CSC=C1.[K] | sigmaaldrich.com |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Greener Synthetic Protocols

The increasing emphasis on sustainable chemistry is driving the development of more environmentally friendly methods for the synthesis of potassium 3-thiophenoyltrifluoroborate and other KATs. Traditional routes often rely on harsh reagents and generate significant waste. chemrxiv.org Future research will likely focus on several key areas to address these limitations.

One promising approach is the use of copper-catalyzed borylation of carboxylic acids. osti.govnih.govresearchgate.net This method offers a more sustainable alternative by utilizing readily available starting materials and a less toxic catalyst compared to some traditional methods. For instance, a thiophene (B33073) derivative has been successfully converted to its corresponding KAT using a copper catalyst, bis(pinacolato)diboron (B136004) (B2pin2), and aqueous potassium bifluoride (KHF2), demonstrating the feasibility of this greener approach for heteroaromatic systems. osti.gov

Another avenue for greener synthesis is the copper(I)-catalyzed borylation of aldehydes followed by oxidation. nih.gov This two-step, one-pot procedure provides a concise route to KATs with good functional group tolerance under mild conditions. The use of naturally occurring amino acids as starting materials in this methodology further underscores its potential for sustainable synthesis. nih.gov

The development of one-step syntheses from organocuprates also represents a significant step towards more efficient and greener protocols. organic-chemistry.org This method's scalability and simplification of access to aliphatic KATs could be extended to aromatic and heteroaromatic derivatives like this compound. organic-chemistry.org

Future research in this area will likely focus on expanding the substrate scope of these greener methods, optimizing reaction conditions to minimize waste, and exploring the use of even more sustainable catalysts and reagents. The table below summarizes some of the key findings in the development of more sustainable synthetic protocols for KATs.

| Starting Material | Catalyst System | Key Advantages | Relevant Compounds |

| Carboxylic Acids | Copper catalyst, B2(pin)2, KHF2 | Utilizes readily available starting materials, greener catalyst. osti.govnih.govresearchgate.net | Aromatic and aliphatic KATs, including a thiophene derivative. osti.gov |

| Aldehydes | Copper(I) catalyst, subsequent oxidation | Wide substrate scope, mild conditions, good functional group tolerance. nih.gov | KATs bearing halide, sulfide, acetal, or ester moieties. nih.gov |

| Organocuprates | Copper(I) salts (CuCN or CuI) | One-step synthesis, scalable, good for aliphatic KATs. organic-chemistry.org | 18 new KATs with diverse functional groups. organic-chemistry.org |

Investigation of Novel Reactivity Modes and Catalytic Cycles

While the utility of this compound in established reactions like amide bond formation is well-recognized, there is significant potential for discovering new reactivity modes and catalytic cycles. A key area of future research will be to expand the repertoire of transformations that can be achieved using this versatile reagent.

One emerging area is the exploration of novel catalytic cycles involving palladium. Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of a diverse range of KATs. nih.govnih.gov For instance, the cross-coupling of boronic acids with a thioimidate KAT transfer reagent, catalyzed by a palladium(II) complex with a copper(II) additive, provides a high-yielding route to various KATs. nih.gov Understanding the intricacies of these catalytic cycles, including the roles of ligands and additives, will be crucial for developing more efficient and selective transformations.

The unique reactivity of KATs can also be harnessed to develop novel synthetic methodologies. The formation of zwitterionic trifluoroborate-iminiums (TIMs) from the reaction of KATs with amines opens up new avenues for the synthesis of α-aminoboronic acids, which are important biologically active compounds. rsc.org Further investigation into the reactivity of TIMs derived from this compound could lead to the development of new methods for the synthesis of thiophene-containing α-amino acids and their derivatives.

Furthermore, the development of bifunctional reagents that incorporate both a nucleophilic and an electrophilic component within the same molecule presents exciting opportunities. A bifunctional iminium reagent bearing both a tin nucleophile and a trifluoroborate has been successfully used in chemoselective palladium-catalyzed Stille cross-coupling reactions to access previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. nih.gov Applying this concept to thiophene-based systems could lead to the development of novel and efficient methods for the synthesis of complex thiophene-containing molecules.

The table below highlights some of the novel reactivity modes and catalytic systems being explored for KATs.

| Reactivity/Catalytic System | Description | Potential Applications |

| Palladium-Catalyzed Cross-Coupling | Synthesis of KATs from boronic acids and a thioimidate transfer reagent. nih.gov | High-yield synthesis of a wide variety of KATs with good functional group tolerance. |

| Trifluoroborate-Iminium (TIM) Formation | Reaction of KATs with amines to form zwitterionic TIMs. rsc.org | Facile synthesis of sterically demanding α-aminoboronic acids. |

| Bifunctional Reagents | Use of reagents containing both a nucleophile and a trifluoroborate for cross-coupling reactions. nih.gov | Access to previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. |

Exploration of this compound in Flow Chemistry and Automation

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved scalability, and greater process control. noelresearchgroup.com The exploration of this compound synthesis and its applications in flow chemistry represents a significant and largely untapped area of future research.

While the direct application of flow chemistry to the synthesis of this compound has not been extensively reported, the successful continuous flow synthesis of other organotrifluoroborates, such as potassium bromomethyltrifluoroborate, demonstrates the potential of this technology. acs.org This process allowed for the production of kilograms of the target compound, highlighting the scalability of flow synthesis. acs.org Adapting such a setup for the synthesis of this compound could involve the continuous mixing of a lithiated thiophene species with a suitable boron electrophile, followed by in-line quenching with KHF2.

Automation, often coupled with flow chemistry, can further accelerate research and development by enabling high-throughput screening of reaction conditions and rapid library synthesis. sigmaaldrich.comnih.gov Automated platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions for the synthesis of this compound and its derivatives. This approach would be particularly beneficial for exploring the scope of its reactions and for the rapid generation of compound libraries for biological screening. sigmaaldrich.com

The integration of in-line analytical techniques, such as FT-IR and mass spectrometry, into automated flow systems can provide real-time monitoring of reaction progress, leading to more efficient process optimization and control. nih.gov The future of this compound synthesis and application will likely involve the development of dedicated flow reactors and automated platforms to fully exploit the benefits of this technology. bohrium.com

Rational Design of Next-Generation Thiophenoyl-Derived Acyltrifluoroborates

The ability to rationally design molecules with specific properties is a cornerstone of modern chemical research. For this compound, future efforts in rational design will focus on creating next-generation reagents with enhanced reactivity, stability, or novel functionalities. This will be guided by a deeper understanding of the structure-property relationships that govern the behavior of these compounds.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic properties of thiophene-carbonyl compounds and their influence on reactivity. acs.orgrsc.orgjchps.comresearchgate.net For example, understanding how substituents on the thiophene ring affect the electron density at the carbonyl carbon can inform the design of acyltrifluoroborates with tailored electrophilicity. This knowledge can be used to fine-tune the reactivity of the reagent for specific applications, such as enhancing the rate of amide bond formation or enabling new types of chemical transformations.

The design of novel organoboron reagents is an active area of research, with a focus on creating compounds with improved stability and handling characteristics. acs.orgarizona.eduwikipedia.orgnih.gov For thiophenoyl-derived acyltrifluoroborates, this could involve the introduction of sterically demanding groups or specific electronic features to enhance their stability without compromising their reactivity. The development of new protecting groups for the boronic acid functionality that can be easily removed under mild conditions is another area of interest.

Furthermore, the principles of structure-activity relationships (SAR) can be applied to design next-generation acyltrifluoroborates for specific applications in medicinal chemistry and materials science. pitt.edu By systematically modifying the thiophene core and observing the resulting changes in biological activity or material properties, it will be possible to develop new compounds with optimized performance. For instance, the incorporation of specific functional groups onto the thiophene ring could lead to the development of new therapeutic agents or advanced materials with unique electronic or optical properties.

The table below outlines key considerations for the rational design of next-generation thiophenoyl-derived acyltrifluoroborates.

| Design Strategy | Guiding Principles | Desired Outcome |

| Computational Modeling (DFT) | Understanding electronic effects of substituents on the thiophene ring and carbonyl group. acs.orgrsc.orgjchps.comresearchgate.net | Tailored electrophilicity and reactivity of the acyltrifluoroborate. |

| Structural Modification | Introduction of steric or electronic features to the thiophene or acyl moiety. acs.orgarizona.edu | Enhanced stability, improved handling, and novel reactivity. |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the molecular structure and evaluation of biological or material properties. pitt.edu | Development of new therapeutic agents and advanced materials with optimized performance. |

Q & A

Q. What are the optimal synthetic routes for preparing potassium 3-thiophenoyltrifluoroborate, and how can purity be maximized?

this compound is typically synthesized via nucleophilic substitution (SN2) reactions. For example, potassium bromomethyltrifluoroborate can react with thiophenoxide anions under controlled conditions (3 equivalents of alkoxide, moderate temperatures) to yield the target compound . Purification challenges arise due to low solubility in organic solvents; continuous Soxhlet extraction with acetone or acetonitrile is recommended to isolate the product in high yields (>80%) while removing inorganic byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For instance, ¹⁹F NMR typically shows a singlet near -135 ppm for the trifluoroborate group, while ¹H NMR resolves aromatic protons in the thiophene ring (e.g., δ 7.28–7.36 ppm for para-substituted analogs) . Elemental analysis and mass spectrometry further validate purity (>95%) .

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Moisture-sensitive trifluoroborates degrade via hydrolysis; avoid exposure to humidity or acidic conditions .

Advanced Research Questions

Q. What strategies improve the efficiency of cross-coupling reactions using this compound with aryl chlorides?

Palladium catalysts (e.g., Pd(OAc)₂ with SPhos or XPhos ligands) enable Suzuki-Miyaura coupling with aryl chlorides. Key parameters include:

Q. How do solvent polarity and pH affect the stability of this compound during reactions?

Stability assays show decomposition occurs in protic solvents (e.g., water, ethanol) at pH < 5 or >8. In aprotic solvents (THF, DMF), the compound remains stable for >48 hours at 25°C. For aqueous-phase reactions, buffer systems (pH 6–8) are essential to prevent boron-leakage .

Q. How can researchers reconcile contradictory solubility data reported for potassium trifluoroborates?

Solubility discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms) or measurement conditions. For example, potassium fluoroborate’s solubility ranges from 4.4 g/L (20°C) in water to <0.1 g/L in cold ethanol . Validate solubility via gravimetric analysis under controlled humidity and temperature .

Q. What mechanistic insights explain side reactions during trifluoroborate-mediated couplings?

Protodeboronation and homo-coupling are common side reactions. These are minimized by:

- Oxygen-free environments : Degas solvents and use Schlenk techniques.

- Additives : Add Na₂SO₄ to sequester trace water.

- Slow reagent addition : Prevents localized excess of borate species .

Methodological Best Practices

Q. How to troubleshoot low yields in SN2 syntheses of this compound?

Q. What protocols ensure reproducibility in scaled-up syntheses?

Batch processes (100 g scale) require:

- Precise stoichiometry : 3.0 equivalents of alkoxide to bromomethyltrifluoroborate.

- Temperature gradients : Start at 0°C, then ramp to 25°C to control exotherms.

- Quality control : Monitor intermediates via TLC (silica gel, hexane/EtOAc 3:1) .

Data Interpretation and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。